molecular formula C15H14N4O3S B2770200 N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478259-19-7

N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide

Katalognummer: B2770200
CAS-Nummer: 478259-19-7
Molekulargewicht: 330.36
InChI-Schlüssel: OPFBUSQBHNMDIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 4,5-dihydroisoxazole core substituted with a 2-thienyl group at position 2. The isoxazole ring is linked via a carbonyl group to a hydrazinecarboxamide moiety, which is further substituted with a phenyl group.

Eigenschaften

IUPAC Name

1-phenyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-14(12-9-11(19-22-12)13-7-4-8-23-13)17-18-15(21)16-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,17,20)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFBUSQBHNMDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CS2)C(=O)NNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biologische Aktivität

N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide, with the molecular formula C15H14N4O3S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The compound can be synthesized through various methods involving the reaction of hydrazine derivatives with isoxazole precursors. The general synthetic route involves the formation of the isoxazole ring followed by acylation with phenyl and thienyl substituents. The synthesis typically yields high-purity products suitable for biological testing.

Antimicrobial Properties

Recent studies have indicated that N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effective inhibition against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. The compound's Minimum Inhibitory Concentration (MIC) values were determined to be significant but varied based on the specific strain tested.

Microbial Strain MIC (µM)
Mycobacterium tuberculosis250
Mycobacterium avium>250
Mycobacterium kansasii>250

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurotransmission and their inhibition is a target for treating neurodegenerative diseases.

  • AChE Inhibition : The compound showed moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM.
  • BuChE Inhibition : The IC50 values were higher, ranging from 58.01 µM to 277.48 µM.

These findings suggest that structural modifications of hydrazinecarboxamides can enhance enzyme inhibition properties, making them potential candidates for further development as therapeutic agents.

Anti-inflammatory Activity

The compound's derivatives have been investigated for anti-inflammatory properties, particularly their selectivity towards cyclooxygenase enzymes (COX). Some derivatives have demonstrated significant COX-2 selectivity, which is advantageous for developing anti-inflammatory medications with fewer gastrointestinal side effects.

Case Studies

  • Case Study on Antimycobacterial Activity : A study evaluated a series of hydrazinecarboxamides, including our compound of interest, against drug-susceptible and resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited enhanced activity compared to traditional treatments.
  • Enzyme Inhibition Study : A comparative study assessed various hydrazine derivatives for their AChE inhibitory effects. The results showed that modifying the hydrazine backbone significantly influenced the inhibitory potency, with some compounds outperforming established drugs like rivastigmine.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the isoxazole ring and the hydrazinecarboxamide moiety. Key examples from the evidence include:

N-(4-Chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide (CAS 478064-66-3)
  • Structure :
    • Isoxazole substituent: 3-pyridinyl (electron-deficient heteroaromatic ring).
    • Hydrazinecarboxamide substituent: 4-chlorophenyl (electron-withdrawing Cl group).
  • Molecular Formula : C₁₆H₁₄ClN₅O₃ .
  • Key Differences :
    • The pyridinyl group may enhance solubility in polar solvents compared to thienyl.
    • Chlorine increases molecular stability but reduces lipophilicity relative to the unsubstituted phenyl group in the target compound.
B. tert-Butyl 3-{[((5R)-3-{4-[(Z)-(acetyloxy)iminomethyl]phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-L-alaninate (Compound 29)
  • Hydrazinecarboxamide replaced by an acetylated amino acid ester.
  • The amino acid ester tail enhances solubility in aqueous media compared to the phenyl group in the target compound.
N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (Compound 3a)
  • Structure :
    • Core: 1,3,4-thiadiazole (sulfur-containing heterocycle) instead of isoxazole.
    • Substituent: Thioxo group at position 3.
  • Key Differences :
    • The thiadiazole core may exhibit distinct electronic properties due to sulfur’s polarizability.
    • Thioxo groups can participate in redox reactions, unlike the carbonyl group in the target compound .
Table 1: Comparative Data of Key Compounds
Compound Core Structure Substituents (Isoxazole/Thiadiazole) Molecular Weight Notable Properties/Activities
Target Compound 4,5-Dihydroisoxazole 3-(2-thienyl) ~358.8 g/mol* High electron density from thienyl
CAS 478064-66-3 4,5-Dihydroisoxazole 3-(3-pyridinyl) 359.77 g/mol Enhanced polarity due to pyridine
Compound 29 4,5-Dihydroisoxazole 4-[(Z)-acetyloxyimino(amino)methyl] ~634.7 g/mol Amino acid ester improves solubility
Compound 3a 4,5-Dihydrothiadiazole 5-thioxo ~279.4 g/mol 50 µg/ml inhibitory activity in assays

*Calculated based on molecular formula.

Key Observations :
  • Electron Effects: The 2-thienyl group in the target compound provides stronger electron-donating properties compared to pyridinyl (electron-withdrawing) or cyanophenyl (moderately electron-withdrawing) substituents .
  • Solubility: Compounds with polar substituents (e.g., pyridinyl in CAS 478064-66-3) or amino acid esters (Compound 29) exhibit higher aqueous solubility than the phenyl-substituted target compound.
  • Biological Activity : Thiadiazole derivatives (e.g., Compound 3a) show inhibitory activity in assays, suggesting the heterocyclic core’s critical role in bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.